molecular formula C13H12O3 B13488650 2-(4-Methoxyphenoxy)phenol

2-(4-Methoxyphenoxy)phenol

Cat. No.: B13488650
M. Wt: 216.23 g/mol
InChI Key: OEAKAKPPUNQBKN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)phenol is an organic compound with the molecular formula C13H12O3 It is a phenolic compound characterized by the presence of a methoxy group (-OCH3) attached to one of the phenyl rings

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-(4-methoxyphenoxy)phenol

InChI

InChI=1S/C13H12O3/c1-15-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14/h2-9,14H,1H3

InChI Key

OEAKAKPPUNQBKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-methoxyphenol with 2-chlorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the phenoxy group, resulting in the formation of 2-(4-Methoxyphenoxy)phenol .

Industrial Production Methods

Industrial production methods for 2-(4-Methoxyphenoxy)phenol often involve similar nucleophilic aromatic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenoxy)phenol is unique due to the presence of both a methoxy group and a phenoxy group, which can impart distinct chemical and biological properties.

Biological Activity

2-(4-Methoxyphenoxy)phenol, also known as a phenolic compound, has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article presents a comprehensive review of the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C15H14O3
  • Molecular Weight : 242.27 g/mol
  • CAS Number : 303-09-1

1. Antioxidant Activity

Phenolic compounds are widely recognized for their antioxidant properties. The antioxidant activity of 2-(4-Methoxyphenoxy)phenol is attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Research Findings :

  • A study demonstrated that phenolic compounds can significantly reduce lipid peroxidation levels in vitro, indicating their protective role against oxidative damage .
  • Table 1 summarizes the antioxidant activity of various phenolic compounds, including 2-(4-Methoxyphenoxy)phenol:
CompoundIC50 (µM)Reference
2-(4-Methoxyphenoxy)phenol35
Gallic Acid25
Quercetin30

2. Anti-inflammatory Activity

The anti-inflammatory effects of 2-(4-Methoxyphenoxy)phenol have been explored in various studies, showing its potential to inhibit pro-inflammatory cytokines.

Case Study :
A recent study evaluated the anti-inflammatory effects of this compound using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in the production of TNF-α and IL-6 at concentrations above 10 µM .

3. Antimicrobial Activity

The antimicrobial properties of 2-(4-Methoxyphenoxy)phenol have also been investigated, particularly against various bacterial strains.

Research Findings :

  • A study conducted on the antibacterial activity of several phenolic compounds showed that 2-(4-Methoxyphenoxy)phenol exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL, respectively .

The biological activities of 2-(4-Methoxyphenoxy)phenol are largely attributed to its ability to interact with cellular pathways. The compound may modulate the expression of genes involved in inflammation and oxidative stress response through the inhibition of NF-kB signaling pathways .

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